molecular formula C21H23N3O3S2 B4811776 N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-N'-(3,4-DIMETHOXYBENZOYL)THIOUREA

N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-N'-(3,4-DIMETHOXYBENZOYL)THIOUREA

Cat. No.: B4811776
M. Wt: 429.6 g/mol
InChI Key: NADNFMQERZKEME-UHFFFAOYSA-N
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Description

N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-N’-(3,4-DIMETHOXYBENZOYL)THIOUREA is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiophene ring fused with a cyclooctane ring, a cyano group, and a dimethoxybenzoyl thiourea moiety. Its distinct chemical structure makes it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

The synthesis of N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-N’-(3,4-DIMETHOXYBENZOYL)THIOUREA typically involves multiple steps. The synthetic route may include the following steps:

    Formation of the cyclooctane-thiophene ring system: This can be achieved through a series of cyclization reactions starting from suitable precursors.

    Introduction of the cyano group: This step may involve the use of cyanating agents under specific conditions.

    Attachment of the dimethoxybenzoyl thiourea moiety: This can be done through a condensation reaction between the cyclooctane-thiophene intermediate and a dimethoxybenzoyl isothiocyanate.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-N’-(3,4-DIMETHOXYBENZOYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiourea derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the thiourea moiety can be replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-N’-(3,4-DIMETHOXYBENZOYL)THIOUREA has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development. It can be tested for its effects on various biological targets.

    Medicine: If the compound shows promising biological activity, it could be developed into a therapeutic agent for treating specific diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-N’-(3,4-DIMETHOXYBENZOYL)THIOUREA depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions. Detailed studies are required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-N’-(3,4-DIMETHOXYBENZOYL)THIOUREA can be compared with other similar compounds, such as:

    Thiophene derivatives: Compounds with a thiophene ring system, which may exhibit similar chemical reactivity.

    Cyclooctane derivatives: Compounds with a cyclooctane ring, which may have similar structural features.

    Thiourea derivatives: Compounds with a thiourea moiety, which may have similar biological activity.

The uniqueness of N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-N’-(3,4-DIMETHOXYBENZOYL)THIOUREA lies in its combination of these structural features, which may result in distinct chemical and biological properties.

Properties

IUPAC Name

N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-26-16-10-9-13(11-17(16)27-2)19(25)23-21(28)24-20-15(12-22)14-7-5-3-4-6-8-18(14)29-20/h9-11H,3-8H2,1-2H3,(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADNFMQERZKEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C3=C(S2)CCCCCC3)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-N'-(3,4-DIMETHOXYBENZOYL)THIOUREA
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N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-N'-(3,4-DIMETHOXYBENZOYL)THIOUREA
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N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-N'-(3,4-DIMETHOXYBENZOYL)THIOUREA
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N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-N'-(3,4-DIMETHOXYBENZOYL)THIOUREA
Reactant of Route 5
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N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-N'-(3,4-DIMETHOXYBENZOYL)THIOUREA
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N-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)-N'-(3,4-DIMETHOXYBENZOYL)THIOUREA

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